molecular formula C9H9BrO3 B13892718 (S)-3-(2-Bromophenyl)-2-hydroxypropanoic acid CAS No. 458528-69-3

(S)-3-(2-Bromophenyl)-2-hydroxypropanoic acid

Cat. No.: B13892718
CAS No.: 458528-69-3
M. Wt: 245.07 g/mol
InChI Key: AYQJHOHINJJANF-QMMMGPOBSA-N
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Description

(S)-3-(2-Bromophenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of alpha-hydroxy acids It features a bromine atom attached to the phenyl ring and a hydroxyl group on the second carbon of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Bromophenyl)-2-hydroxypropanoic acid typically involves the bromination of a suitable precursor, followed by the introduction of the hydroxyl group. One common method is the bromination of phenylacetic acid derivatives, followed by a hydroxylation step. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the hydroxylation can be achieved using various oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Bromophenyl)-2-hydroxypropanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Hydroxide ions, other nucleophiles

Major Products Formed

Scientific Research Applications

(S)-3-(2-Bromophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-(2-Bromophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(2-Bromophenyl)-2-hydroxypropanoic acid is unique due to its specific structural features, including the stereochemistry at the alpha carbon and the presence of both bromine and hydroxyl groups.

Properties

CAS No.

458528-69-3

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

(2S)-3-(2-bromophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H9BrO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1

InChI Key

AYQJHOHINJJANF-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)O)Br

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)O)Br

Origin of Product

United States

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